1,10-Decanedithiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Self-Assembled Monolayers (SAMs)

One of the primary applications of 1,10-Decanedithiol lies in the formation of Self-Assembled Monolayers (SAMs) on metal surfaces. SAMs are ordered, single-molecule thick films that can tailor the surface properties of metals. 1,10-Decanedithiol, with its thiol groups, can strongly bind to gold and other metals, forming a well-defined and stable SAM. Researchers use these SAMs to study various phenomena, including:

- Electron transfer processes: The ordered structure of SAMs allows for controlled electron transfer between the metal surface and molecules adsorbed on top. This is useful in research on solar cells, biosensors, and molecular electronics.

- Surface wettability: By modifying the surface chemistry through SAMs, researchers can control the wettability of a metal surface. This finds applications in areas like microfluidics and anti-corrosion coatings.

Understanding Biomolecular Interactions

The ability of 1,10-Decanedithiol to form well-defined interfaces makes it valuable for studying interactions between biomolecules and surfaces. Researchers can attach biomolecules like proteins or DNA to SAMs and investigate their behavior using techniques like surface plasmon resonance or atomic force microscopy [].

Nanoparticle Assembly

1,10-Decanedithiol can be used to direct the assembly of nanoparticles into specific structures. By controlling the surface properties of the nanoparticles with attached decanedithiol molecules, researchers can achieve desired arrangements for various applications, including catalysis and drug delivery [].

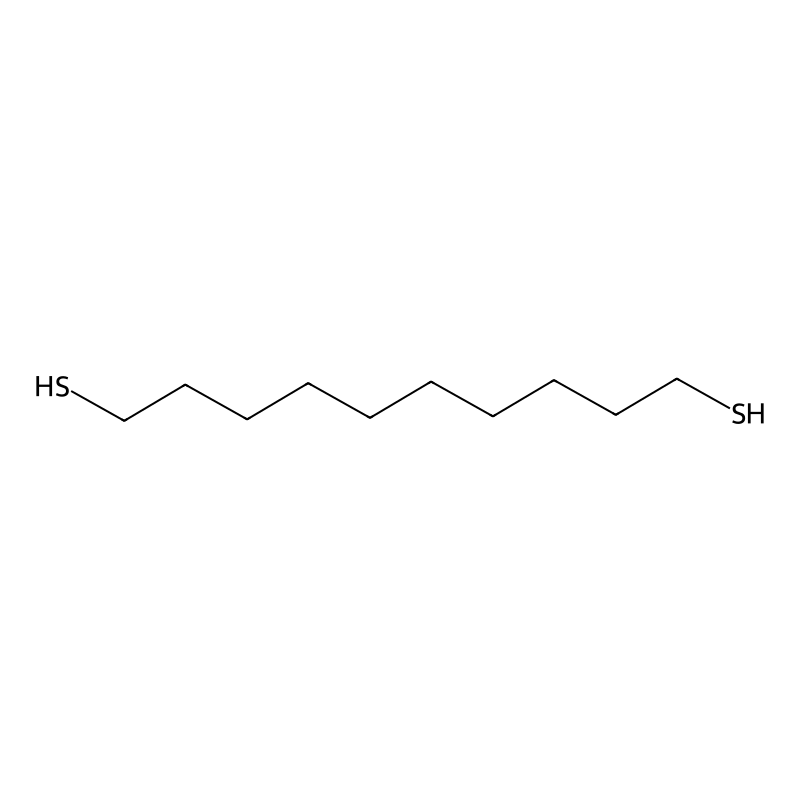

1,10-Decanedithiol is an organic compound with the molecular formula C₁₀H₂₂S₂. This compound features two thiol (-SH) functional groups located at each end of a straight-chain decane. It is a colorless to pale yellow liquid with a distinctive odor, commonly used in various chemical applications due to its ability to form disulfide bonds. The compound is classified under the category of dithiols, which are characterized by the presence of two thiol groups.

- Oxidation: The thiol groups can be oxidized to form disulfides. For example, two molecules of 1,10-decanedithiol can react to form 1,10-decanedithiol disulfide:

- Polymerization: It can undergo electrochemical polymerization to produce polymers containing disulfide bonds. This reaction has been studied in solvents like dichloromethane and acetonitrile .

- Nucleophilic Substitution: The thiol groups can act as nucleophiles in substitution reactions, allowing for the introduction of various functional groups.

While specific biological activities of 1,10-decanedithiol are not extensively documented, thiols in general are known for their antioxidant properties. They can participate in redox reactions and may influence various biological processes. Some studies suggest potential applications in drug delivery systems due to their ability to form stable complexes with metal ions .

1,10-Decanedithiol can be synthesized through several methods:

- Alkylation of Thiols: A common method involves the alkylation of thiols with appropriate alkyl halides.

- Electrochemical Polymerization: As mentioned earlier, electrochemical methods can be employed to synthesize polymers from 1,10-decanedithiol .

- Reduction of Disulfides: The reduction of corresponding disulfides can yield the dithiol.

1,10-Decanedithiol has various applications across different fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of other organic compounds.

- Material Science: Used in the production of self-assembled monolayers and as a building block for polymers with specific properties .

- Pharmaceuticals and Agrochemicals: It is utilized as a raw material in the development of certain drugs and agricultural chemicals .

Interaction studies involving 1,10-decanedithiol often focus on its behavior within self-assembled monolayers and its interactions with metal surfaces. Research indicates that it can modify surface properties when incorporated into monolayers, affecting adhesion and stability . Additionally, its ability to form complexes with metal ions has implications for catalysis and sensor development.

1,10-Decanedithiol shares structural similarities with other dithiols and aliphatic compounds. Here are a few notable comparisons:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,8-Octanedithiol | C₈H₁₈S₂ | Shorter chain length; used in similar applications but less versatile than decanedithiol. |

| 1,12-Dodecanedithiol | C₁₂H₂₆S₂ | Longer chain; may exhibit different solubility and reactivity characteristics. |

| 1,6-Hexanedithiol | C₆H₁₄S₂ | Shorter chain; less stable under oxidative conditions compared to decanedithiol. |

Uniqueness: The unique feature of 1,10-decanedithiol lies in its chain length and the specific reactivity profile it offers due to the positioning of its thiol groups. This makes it particularly useful for applications requiring longer hydrocarbon chains while maintaining thiol functionality.

IUPAC Nomenclature and Molecular Formula Validation

The compound 1,10-decanedithiol is systematically named according to IUPAC nomenclature as decane-1,10-dithiol [1] [2]. This nomenclature accurately reflects the molecular structure comprising a linear decane backbone with thiol (-SH) functional groups positioned at both terminal carbon atoms (positions 1 and 10).

The molecular formula for 1,10-decanedithiol is C₁₀H₂₂S₂, corresponding to a molecular weight of 206.412 g/mol [3] [1]. The structural integrity is confirmed through multiple chemical identifiers including the CAS Registry Number 1191-67-9 [1] [3] and the InChI key UOQACRNTVQWTFF-UHFFFAOYSA-N [1] [3]. The compound exhibits a linear alkyl chain structure represented by the SMILES notation SCCCCCCCCCCS [1] [3].

The chemical identity is further validated through various synonyms documented in chemical databases, including 1,10-dimercaptodecane, decamethylene dimercaptan, and 1,10-didecyl mercaptan [1]. These alternative names reflect the dual thiol functionality and the ten-carbon alkyl chain backbone that characterizes this compound.

Table 1: Chemical Identifiers for 1,10-Decanedithiol

| Property | Value |

|---|---|

| IUPAC Name | decane-1,10-dithiol [1] |

| Molecular Formula | C₁₀H₂₂S₂ [1] |

| Molecular Weight (g/mol) | 206.412 [3] |

| CAS Registry Number | 1191-67-9 [1] |

| InChI Key | UOQACRNTVQWTFF-UHFFFAOYSA-N [1] |

| PubChem CID | 14494 [1] |

| MDL Number | MFCD00022095 [1] |

Spectroscopic Fingerprinting (NMR, FT-IR, Raman)

Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization of 1,10-decanedithiol through both proton (¹H NMR) and carbon-13 (¹³C NMR) analysis. The ¹H NMR spectrum, recorded at 89.56 MHz in deuterated chloroform, reveals characteristic chemical shift patterns corresponding to the aliphatic chain and terminal thiol groups [4].

The thiol protons (-SH) appear as characteristic signals in the region of 1.3-1.5 ppm, consistent with the typical chemical shift range for thiol hydrogen atoms [5]. The methylene protons adjacent to sulfur atoms (SCH₂) display chemical shifts around 2.6 ppm, reflecting the deshielding effect of the electronegative sulfur atoms [4]. The remaining methylene protons of the decane chain exhibit chemical shifts in the aliphatic region between 1.2-1.7 ppm [4].

Table 2: Selected ¹H NMR Chemical Shifts for 1,10-Decanedithiol

| Assignment | Chemical Shift (ppm) | Integration |

|---|---|---|

| -SH | 1.3-1.5 [5] | 2H |

| -SCH₂- | 2.6 [4] | 4H |

| -(CH₂)₈- | 1.2-1.7 [4] | 16H |

The ¹³C NMR spectrum provides complementary information about the carbon framework. The carbon atoms directly bonded to sulfur (C-S) typically appear in the range of 24-34 ppm [6], while the internal methylene carbons of the alkyl chain resonate in the characteristic aliphatic region of 28-30 ppm [6]. The symmetrical nature of the molecule results in a simplified ¹³C NMR spectrum with fewer distinct carbon signals due to the equivalent environments created by the linear dithiol structure.

Fourier Transform Infrared (FT-IR) spectroscopy reveals characteristic vibrational modes that confirm the presence of thiol functional groups and the aliphatic carbon framework. The thiol S-H stretching vibration appears as a weak but diagnostic absorption band in the range of 2550-2600 cm⁻¹ [7] [5]. This relatively weak intensity compared to O-H stretching vibrations in alcohols is attributed to the lower anharmonicity of the S-H vibrational mode and smaller dipole moment derivatives [7].

The aliphatic C-H stretching vibrations appear in the expected region around 2850-2950 cm⁻¹, while C-H bending modes are observed near 1460 cm⁻¹ [8]. The C-S stretching vibrations, though present, are typically weak and difficult to assign definitively due to their appearance in the complex fingerprint region between 570-710 cm⁻¹ [5].

Table 3: Characteristic FT-IR Absorption Bands for 1,10-Decanedithiol

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| S-H stretch | 2550-2600 [7] [5] | Weak |

| C-H stretch (aliphatic) | 2850-2950 [8] | Strong |

| C-H bend | ~1460 [8] | Medium |

| C-S stretch | 570-710 [5] | Weak |

Raman spectroscopy complements infrared analysis by providing information on vibrational modes that may be weak or inactive in IR spectroscopy. While specific Raman data for 1,10-decanedithiol was limited in the literature search, Raman spectroscopy of thiol compounds typically shows enhanced scattering from S-S stretching modes when disulfide bonds are present, and C-S stretching vibrations that may be more prominent than in IR spectroscopy [9].

Crystallographic Analysis of Cyclic Disulfide Derivatives

The crystallographic analysis of cyclic disulfide derivatives related to 1,10-decanedithiol provides insights into the solid-state structural arrangements and intermolecular interactions that govern the packing behavior of dithiol compounds. While direct crystallographic data for 1,10-decanedithiol itself was not extensively documented in the available literature, related dithiol compounds and their oxidized disulfide derivatives offer valuable structural information.

Cyclic disulfide compounds typically exhibit characteristic geometric parameters including C-S-S-C dihedral angles approaching 90° and S-S bond lengths of approximately 2.03 Å, as observed in diphenyl disulfide structures [10]. These geometric constraints influence the conformational preferences and crystal packing arrangements of disulfide-containing compounds.

The crystallization behavior of dithiol compounds is significantly influenced by intermolecular hydrogen bonding interactions involving the thiol hydrogen atoms. These S-H···S hydrogen bonds, though weaker than conventional O-H···O interactions, contribute to the stability of crystal structures and influence polymorphic behavior [11]. The extended alkyl chain in 1,10-decanedithiol introduces additional van der Waals interactions that affect crystal packing efficiency.

Studies on related alkyl dithiol compounds demonstrate that chain length significantly influences crystalline behavior and thermal properties. The melting point of 1,10-decanedithiol (approximately 17°C) [12] reflects the balance between intermolecular interactions and molecular mobility. The compound exists as a liquid at room temperature, indicating relatively weak intermolecular forces compared to shorter chain dithiols that may exhibit higher melting points due to more efficient crystal packing.

Table 4: Physical Properties Related to Crystalline Behavior

| Property | Value | Reference |

|---|---|---|

| Melting Point | ~17°C [12] | [12] |

| Physical State (20°C) | Liquid [12] | [12] |

| Density | 0.95 g/cm³ [13] | [13] |

| Refractive Index | 1.499 [13] | [13] |

The formation of cyclic disulfide derivatives through oxidation of 1,10-decanedithiol involves intramolecular cyclization that creates ring structures with characteristic geometric constraints. The ten-carbon chain length in 1,10-decanedithiol allows for the formation of relatively strain-free macrocyclic disulfides, as the chain length provides sufficient flexibility to accommodate the preferred S-S bond geometry without introducing significant ring strain [10].

Crystallographic studies of related cyclic disulfide compounds reveal that the disulfide bond geometry is sensitive to the ring size and substitution pattern. For compounds containing 1,2-dithiolane rings (five-membered rings with one disulfide bond), such as lipoic acid, the ring constraint forces deviation from ideal disulfide geometry [10]. However, larger macrocyclic disulfides derived from longer chain dithiols like 1,10-decanedithiol can accommodate more favorable disulfide geometries.

The solid-state behavior of 1,10-decanedithiol and its derivatives is also influenced by polymorphism, a phenomenon where the same compound can exist in multiple crystalline forms with different packing arrangements. While specific polymorphic studies of 1,10-decanedithiol were not identified in the literature search, the general principles of polymorph formation in organic compounds suggest that factors such as crystallization conditions, temperature, and solvent effects can influence the preferred crystal structure [14].

The air sensitivity of 1,10-decanedithiol, requiring storage under inert gas conditions [12], reflects the susceptibility of thiol groups to oxidation forming disulfide bonds. This oxidative behavior can lead to the formation of various disulfide derivatives, including intramolecular cyclized products and intermolecular oligomers, each with distinct crystallographic properties.

Purity

XLogP3

Exact Mass

Appearance

Storage

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 6 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 5 of 6 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2: Drugs and Lactation Database (LactMed) [Internet]. Bethesda (MD): National Library of Medicine (US); 2006-. Available from http://www.ncbi.nlm.nih.gov/books/NBK501735/ PubMed PMID: 30000794.

3: Drugs and Lactation Database (LactMed) [Internet]. Bethesda (MD): National Library of Medicine (US); 2006-. Available from http://www.ncbi.nlm.nih.gov/books/NBK501021/ PubMed PMID: 30000080.

4: Grechkin AN, Ogorodnikova AV, Egorova AM, Mukhitova FK, Ilyina TM, Khairutdinov BI. Allene Oxide Synthase Pathway in Cereal Roots: Detection of Novel Oxylipin Graminoxins. ChemistryOpen. 2018 May 2;7(5):336-343. doi: 10.1002/open.201800045. eCollection 2018 May. PubMed PMID: 29744285; PubMed Central PMCID: PMC5931542.

5: Wu XL, Chen Y, Hu WJ, Liu YA, Jia XS, Li JS, Jiang B, Wen K. Bis- and mono(m-benzoic acid)-functionalized pillar[5]arenes. Org Biomol Chem. 2017 Jun 7;15(22):4897-4900. doi: 10.1039/c7ob00984d. PubMed PMID: 28540372.

6: Kamens HM, Peck C, Garrity C, Gechlik A, Jenkins BC, Rajan A. α6β2 nicotinic acetylcholine receptors influence locomotor activity and ethanol consumption. Alcohol. 2017 Jun;61:43-49. doi: 10.1016/j.alcohol.2017.02.178. Epub 2017 Apr 27. PubMed PMID: 28457669; PubMed Central PMCID: PMC5466835.

7: Li Y, Hou X, Yu M, Zhou Q, Liu J, Schnoor JL, Jiang G. Dechlorination and chlorine rearrangement of 1,2,5,5,6,9,10-heptachlorodecane mediated by the whole pumpkin seedlings. Environ Pollut. 2017 May;224:524-531. doi: 10.1016/j.envpol.2017.02.035. Epub 2017 Feb 24. PubMed PMID: 28242253; PubMed Central PMCID: PMC6351073.

8: Srisontiyakul J, Kastman HE, Krstew EV, Govitrapong P, Lawrence AJ. The Nicotinic α6-Subunit Selective Antagonist bPiDI Reduces Alcohol Self-Administration in Alcohol-Preferring Rats. Neurochem Res. 2016 Dec;41(12):3206-3214. Epub 2016 Aug 29. PubMed PMID: 27573375.

9: Martinez-Rojas E, Olejniczak T, Neumann K, Garbe LA, Boratyñski F. Simple Preparation of Rhodococcus erythropolis DSM 44534 as Biocatalyst to Oxidize Diols into the Optically Active Lactones. Chirality. 2016 Sep;28(9):623-7. doi: 10.1002/chir.22623. Epub 2016 Aug 5. PubMed PMID: 27496202.

10: Gunschera J, Markewitz D, Bansen B, Salthammer T, Ding H. Portable photocatalytic air cleaners: efficiencies and by-product generation. Environ Sci Pollut Res Int. 2016 Apr;23(8):7482-93. doi: 10.1007/s11356-015-5992-3. Epub 2015 Dec 29. PubMed PMID: 26711293.

11: Beckmann JS, Meyer AC, Pivavarchyk M, Horton DB, Zheng G, Smith AM, Wooters TE, McIntosh JM, Crooks PA, Bardo MT, Dwoskin LP. r-bPiDI, an α6β2* Nicotinic Receptor Antagonist, Decreases Nicotine-Evoked Dopamine Release and Nicotine Reinforcement. Neurochem Res. 2015 Oct;40(10):2121-30. doi: 10.1007/s11064-015-1680-4. Epub 2015 Jul 31. PubMed PMID: 26227997; PubMed Central PMCID: PMC4639919.

12: Ranieri A, Millo D, Di Rocco G, Battistuzzi G, Bortolotti CA, Borsari M, Sola M. Immobilized cytochrome c bound to cardiolipin exhibits peculiar oxidation state-dependent axial heme ligation and catalytically reduces dioxygen. J Biol Inorg Chem. 2015 Apr;20(3):531-40. doi: 10.1007/s00775-015-1238-6. Epub 2015 Jan 28. PubMed PMID: 25627142.

13: Bortel G, Kováts E, Oszlányi G, Pekker S. Crystal structure of the 4 + 2 cyclo-adduct of photooxidized anthracene and C60 fullerene. Acta Crystallogr Sect E Struct Rep Online. 2014 Oct 31;70(Pt 11):444-6. doi: 10.1107/S1600536814019643. eCollection 2014 Nov 1. PubMed PMID: 25484770; PubMed Central PMCID: PMC4257265.

14: Madsen HB, Koghar HS, Pooters T, Massalas JS, Drago J, Lawrence AJ. Role of α4- and α6-containing nicotinic receptors in the acquisition and maintenance of nicotine self-administration. Addict Biol. 2015 May;20(3):500-12. doi: 10.1111/adb.12148. Epub 2014 Apr 22. PubMed PMID: 24750355.

15: Bhadwal M, Mittal S, Das T, Sarma HD, Chakraborty S, Banerjee S, Pillai MR. Synthesis and biological evaluation of 177Lu-DOTA-porphyrin conjugate: a potential agent for targeted tumor radiotherapy detection. Q J Nucl Med Mol Imaging. 2014 Jun;58(2):224-33. Epub 2013 Nov 14. PubMed PMID: 24231798.

16: Grytsai O, Gorichko M. 2,6-Dimethyl-4-oxo-3-oxatri-cyclo-[5.2.1.0(2,6)]decane-1-carboxamide. Acta Crystallogr Sect E Struct Rep Online. 2013 Jun 29;69(Pt 7):o1168. doi: 10.1107/S1600536813017248. eCollection 2013. PubMed PMID: 24046712; PubMed Central PMCID: PMC3770427.

17: Turov VV, Gun'ko VM, Zarko VI, Goncharuk OV, Krupska TV, Turov AV, Leboda R, Skubiszewska-Zięba J. Interfacial behavior of n-decane bound to weakly hydrated silica gel and nanosilica over a broad temperature range. Langmuir. 2013 Apr 2;29(13):4303-14. doi: 10.1021/la400392h. Epub 2013 Mar 21. PubMed PMID: 23480384.

18: Ranieri A, Battistuzzi G, Borsari M, Bortolotti CA, Di Rocco G, Sola M. pH and solvent H/D isotope effects on the thermodynamics and kinetics of electron transfer for electrode-immobilized native and urea-unfolded stellacyanin. Langmuir. 2012 Oct 23;28(42):15087-94. doi: 10.1021/la303363h. Epub 2012 Oct 8. PubMed PMID: 23009339.

19: Amini MM, Ng SW. Di-μ-chlorido-bis-[aqua-chloridodimethyl-tin(IV)]-1,4,7,10,13-penta-oxacyclo-pent a-decane (1/1). Acta Crystallogr Sect E Struct Rep Online. 2012 Apr 1;68(Pt 4):m354. doi: 10.1107/S1600536812008781. Epub 2012 Mar 3. PubMed PMID: 22589754; PubMed Central PMCID: PMC3343780.

20: Ramesh V, Rajarajan K, Kumar KS, Subashini A, Nizammohideen M. catena-Poly[ammonium (cadmium-tri-μ-thio-cyanato-κS:N;κN:S)-1,4,10,13,16-hexa-oxa-cyclo-octa-decane (1/1)]. Acta Crystallogr Sect E Struct Rep Online. 2012 Mar 1;68(Pt 3):m335-6. doi: 10.1107/S1600536812004898. Epub 2012 Feb 24. PubMed PMID: 22412468; PubMed Central PMCID: PMC3297278.